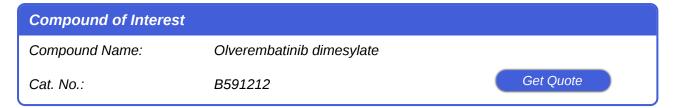


Olverembatinib Dimesylate: A Technical Guide to its Antineoplastic Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Olverembatinib dimesylate, a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in the management of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases resistant to previous TKI therapies.[1][2][3][4] Its potent activity against a wide range of BCR-ABL1 kinase domain mutations, most notably the recalcitrant T315I "gatekeeper" mutation, addresses a critical unmet need in the treatment of these hematological malignancies.[1][2][4] This technical guide provides an in-depth overview of the antineoplastic activity of olverembatinib dimesylate, focusing on its mechanism of action, preclinical and clinical efficacy, and the experimental methodologies used to characterize its therapeutic profile.

Mechanism of Action

Olverembatinib is a potent, orally bioavailable inhibitor of the BCR-ABL1 fusion oncoprotein, the hallmark of CML and Ph+ ALL.[1] Its mechanism of action is centered on the competitive inhibition of the ATP-binding site of the ABL1 kinase domain, thereby blocking its catalytic activity and preventing the phosphorylation of downstream substrates essential for leukemic cell proliferation and survival.[1][5]



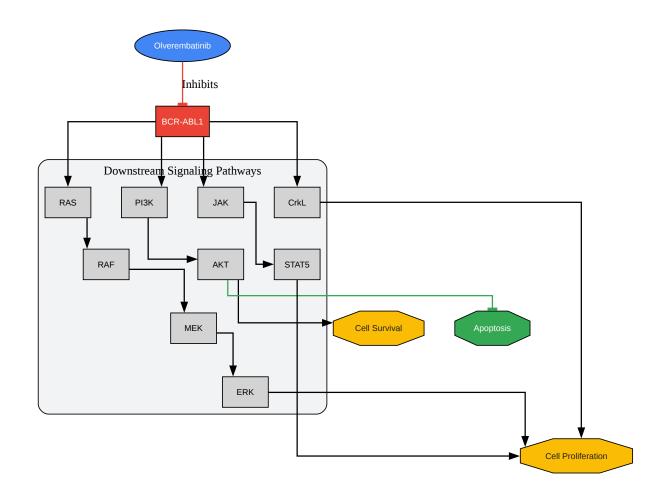
A key feature of olverembatinib is its ability to effectively bind to both the active (phosphorylated) and inactive (non-phosphorylated) conformations of the ABL1 kinase.[3] This dual-binding capability contributes to its robust inhibitory activity and its efficacy against mutations that confer resistance to other TKIs.

Signaling Pathway

The constitutive activation of the BCR-ABL1 tyrosine kinase drives the malignant phenotype through the activation of multiple downstream signaling pathways. Olverembatinib's inhibition of BCR-ABL1 leads to the downregulation of these critical pathways, including:

- RAS/MAPK Pathway: Inhibition of this pathway, evidenced by decreased phosphorylation of ERK1/2, curtails cell proliferation.[6]
- PI3K/AKT Pathway: Downregulation of this pathway, indicated by reduced AKT phosphorylation, promotes apoptosis and inhibits cell survival.[6]
- JAK/STAT Pathway: Olverembatinib suppresses the phosphorylation of STAT5, a key downstream effector of BCR-ABL1, which is crucial for leukemogenesis.[2][6]
- CrkL Adapter Protein: A direct substrate of BCR-ABL1, the phosphorylation of CrkL is potently inhibited by olverembatinib, serving as a pharmacodynamic biomarker of drug activity.[2]





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Figure 1: Olverembatinib's Mechanism of Action on BCR-ABL1 Signaling.

Preclinical Antineoplastic Activity

The antineoplastic effects of olverembatinib have been extensively characterized in preclinical models, demonstrating its potent and broad activity against wild-type and mutated BCR-ABL1.



In Vitro Kinase Inhibition

Biochemical assays have shown that olverembatinib potently inhibits the kinase activity of native BCR-ABL1 and the T315I mutant with high affinity.

Target	IC50
Native Bcr-Abl	0.34 nM
Bcr-Abl T315I	0.68 nM

Cellular Proliferation Assays

Olverembatinib has demonstrated potent anti-proliferative activity in various CML and ALL cell lines, including those harboring the T315I mutation and other resistance-conferring mutations.

Cell Line	BCR-ABL1 Status	IC50
K562	Wild-type	0.21 nM[2]
K562R	Imatinib-resistant (Q252H)	4.5 nM[2]
Ku812	Wild-type	0.13 nM[2]
SUP-B15	Ph+ ALL	2.5 nM[2]
Ba/F3-BCR::ABL1T315I	T315I Mutant	Potent inhibition[2]

Clinical Efficacy

Olverembatinib has demonstrated significant clinical activity in heavily pretreated patients with CML and Ph+ ALL, including those who have failed multiple lines of TKI therapy.

Chronic Myeloid Leukemia (CML)

Pivotal Phase 2 Trials in T315I-Mutated CML (NCT03883087 & NCT03883100)

These studies evaluated the efficacy and safety of olverembatinib in patients with TKI-resistant CML in chronic phase (CML-CP) and accelerated phase (CML-AP) harboring the T315I mutation.



Response Metric	CML-CP (n=41)	CML-AP (n=23)
Major Cytogenetic Response (MCyR)	75.6%[7]	52.2%[7][8]
Complete Cytogenetic Response (CCyR)	68.3%[7]	47.8%[7]
Major Molecular Response (MMR)	56.1%[7]	39.1%[7]
Complete Hematologic Response (CHR)	100% (in patients without baseline CHR)[7]	73.9%[8]
36-month Progression-Free Survival (PFS)	86.3%[8]	57.1%[8]
36-month Overall Survival (OS)	95.1%[8]	69.6%[8]

Phase 1b Study in Heavily Pretreated CML (NCT04260022)

This trial enrolled patients with CML or Ph+ ALL who were resistant or intolerant to at least two prior TKIs.

Patient Population	CCyR	MMR
All evaluable CP-CML patients	~61%[9]	~42%[9]
Prior Ponatinib Failure	~58%[9]	~37%[9]
Asciminib Resistance	50%[9]	33%[9]

Gastrointestinal Stromal Tumors (GIST)

Olverembatinib has also shown promising activity in other malignancies driven by kinase mutations, such as succinate dehydrogenase (SDH)-deficient GIST.

Phase 1 Study in TKI-Resistant SDH-Deficient GIST (NCT03594422)



Response Metric	Value (n=26)
Overall Response Rate (ORR)	23.1%[10]
Clinical Benefit Rate (CBR)	92.3%[10][11]
Median Progression-Free Survival (PFS)	25.7 months[11][12]

Experimental Protocols FRET-Based Kinase Assay (General Methodology)

This assay is used to determine the in vitro inhibitory activity of olverembatinib against BCR-ABL1 and its mutants.

- Reagents: Recombinant BCR-ABL1 kinase, a suitable peptide substrate, ATP, and the test compound (olverembatinib).
- Procedure:
 - The kinase, substrate, and varying concentrations of olverembatinib are incubated in a microplate well.
 - The kinase reaction is initiated by the addition of ATP.
 - After a defined incubation period, a detection solution containing antibodies specific for the phosphorylated substrate is added.
 - The degree of phosphorylation is quantified by measuring the Förster Resonance Energy Transfer (FRET) signal.
- Data Analysis: The IC50 value, representing the concentration of olverembatinib required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.





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Figure 2: General Workflow for a FRET-Based Kinase Assay.

Ba/F3 Cell Proliferation Assay (General Methodology)

This cell-based assay is used to assess the anti-proliferative activity of olverembatinib. Ba/F3 is a murine pro-B cell line that is dependent on IL-3 for survival and proliferation. Transfection with a constitutively active kinase, such as BCR-ABL1, renders the cells IL-3 independent.[13]

- Cell Culture: Ba/F3 cells expressing wild-type or mutant BCR-ABL1 are cultured in the absence of IL-3.
- Treatment: Cells are seeded in microplates and treated with a range of concentrations of olverembatinib.
- Incubation: The plates are incubated for a specified period (e.g., 72 hours).
- Viability Assessment: Cell viability is determined using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo®) that measures metabolic activity.[13]
- Data Analysis: The IC50 value, representing the concentration of olverembatinib that inhibits cell proliferation by 50%, is calculated.



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Figure 3: General Workflow for a Ba/F3 Cell Proliferation Assay.

Quantitative Real-Time PCR (RT-qPCR) for BCR-ABL1 Transcripts (General Methodology)

This method is used to monitor the molecular response to olverembatinib treatment in patients.

• Sample Collection: Peripheral blood or bone marrow samples are collected from patients.



- RNA Extraction: Total RNA is extracted from the collected samples.
- Reverse Transcription: RNA is reverse transcribed into complementary DNA (cDNA).
- qPCR: The cDNA is used as a template for qPCR with primers and probes specific for the BCR-ABL1 fusion transcript and a control gene (e.g., ABL1, GUSB).
- Data Analysis: The level of BCR-ABL1 transcripts is quantified relative to the control gene and expressed on the International Scale (IS) to define molecular response levels (e.g., Major Molecular Response, MMR).[14]

Resistance to Olverembatinib

While olverembatinib is effective against a wide range of BCR-ABL1 mutations, the potential for acquired resistance exists. Mechanisms of resistance may include the emergence of new, complex compound mutations within the BCR-ABL1 kinase domain or the activation of alternative signaling pathways. Continuous monitoring of BCR-ABL1 mutational status is crucial for the management of patients on olverembatinib therapy.

Conclusion

Olverembatinib dimesylate is a highly potent third-generation TKI with significant antineoplastic activity against CML and Ph+ ALL, particularly in heavily pretreated and resistant patient populations. Its robust inhibition of wild-type and mutated BCR-ABL1, including the T315I mutant, translates into durable clinical responses. The preclinical and clinical data summarized in this guide underscore the importance of olverembatinib as a valuable therapeutic option. Further research into its efficacy in other malignancies and potential combination therapies will continue to define its role in precision oncology.

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